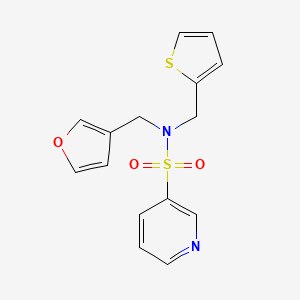![molecular formula C25H14Br2O B2878167 2,7-Dibromospiro[fluorene-9,9'-xanthene] CAS No. 198142-65-3](/img/structure/B2878167.png)
2,7-Dibromospiro[fluorene-9,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H14Br2O . It has a molecular weight of 490.2 g/mol . The compound is also known by other names such as 2,7-Bibromospiro[fluorene-9,9’-xanthene] and 2,7-Dibromospiro[9H-fluorene-9,9’-[9H]xanthene] .
Molecular Structure Analysis
The InChI code for 2,7-Dibromospiro[fluorene-9,9’-xanthene] is1S/C25H14Br2O/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H . The Canonical SMILES is C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br . Physical And Chemical Properties Analysis
The compound has a molecular weight of 490.2 g/mol . It has a computed XLogP3-AA value of 7.7, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its topological polar surface area is 9.2 Ų . The compound has a complexity of 543 .Aplicaciones Científicas De Investigación
Stable Organic Blue-Light-Emitting Devices
2,7-Dibromospiro[fluorene-9,9'-xanthene] has been utilized in the synthesis of polymers with stable blue emission properties. A notable example is the preparation of poly[spiro(fluorene-9,9‘-xanthene)], which shows excellent thermal stability and efficient blue emission when used as the emitting layer in light-emitting diode devices. This material exhibits a high glass transition temperature and maintains its performance even at increased brightness levels, demonstrating its potential for use in organic blue-light-emitting devices (Tseng et al., 2005).
Organosolubility and Optical Transparency in Polyimides
Another application involves the synthesis of novel polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), showcasing high organosolubility and optical transparency. These materials produce transparent, flexible, and strong films with low moisture absorption and dielectric constants, making them suitable for applications requiring materials with excellent thermal stability and optical properties (Zhang et al., 2010).
Novel Small Molecule Acceptors for Polymer Solar Cells
The compound has also been incorporated into A-D-A type small molecule acceptors for nonfullerene polymer solar cells (PSCs), employing a C2v-symmetric core for design and synthesis. These acceptors exhibit high thermal stability, strong absorption, and appropriate energy levels, contributing to power conversion efficiencies (PCEs) of up to 9.42%, highlighting their utility in enhancing the performance of PSCs (Yang et al., 2021).
Spiro-based Hole-Transporting Materials for OLEDs
Tetra-carbazole substituted spiro[fluorene-9,9′-xanthene]-based materials have been developed for use as hole-transporting materials in organic light-emitting diodes (OLEDs). These materials, due to their high thermal stability and mobility, support efficient OLEDs, showcasing the versatility of 2,7-Dibromospiro[fluorene-9,9'-xanthene] derivatives in the fabrication of optoelectronic devices (Liang et al., 2017).
Fluorescence Probes and Reactive Oxygen Species Detection
The compound's derivatives are used in the development of novel fluorescence probes capable of detecting reactive oxygen species (ROS), illustrating its importance in biological and chemical applications where sensitive detection of ROS is crucial (Setsukinai et al., 2003).
Mecanismo De Acción
Target of Action
It is known to be used in the development of organic electronic devices , suggesting that its targets could be related to electronic properties of materials.
Mode of Action
It is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This compound exhibits high photoluminescence and electroluminescent quantum efficiency , which may be related to its interaction with its targets.
Biochemical Pathways
Given its use in organic electronic devices , it may influence pathways related to electron transport or light emission.
Result of Action
It is known to exhibit high photoluminescence and electroluminescent quantum efficiency , which are important properties for organic electronic devices.
Propiedades
IUPAC Name |
2,7-dibromospiro[fluorene-9,9'-xanthene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2O/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGGERDBQBUNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

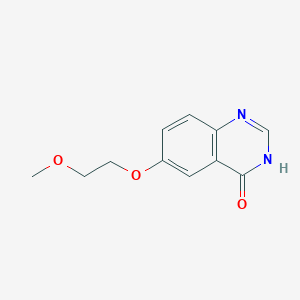

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)
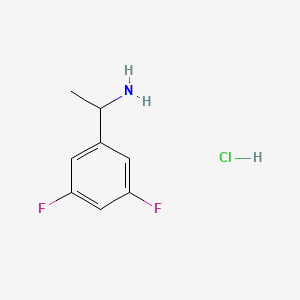
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)
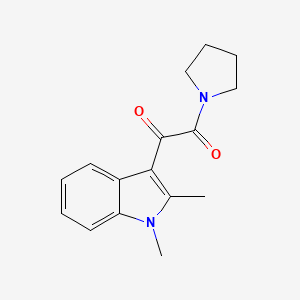
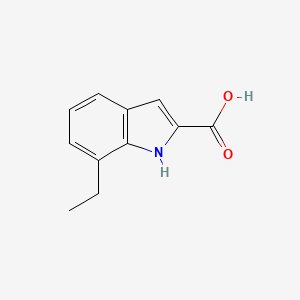
![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
